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Abstract
4-(Dimethylamino)cinnamic acid (DMACA) is a derivative of cinnamic acid that has garnered

significant interest across multiple scientific disciplines, from materials science to drug

development. Its unique molecular architecture, featuring a donor-pi-acceptor (D-π-A) system,

gives rise to fascinating photophysical properties, most notably the phenomenon of Twisted

Intramolecular Charge Transfer (TICT). Understanding the interplay between its ground-state

structure and its dynamic conformational changes in the excited state is paramount for

harnessing its full potential. This technical guide provides an in-depth exploration of the

molecular structure and conformational landscape of DMACA. We will dissect its fundamental

chemical makeup, explore the experimental and computational methodologies used to probe

its shape, and explain the critical TICT mechanism that governs its function as a fluorescent

probe. This document is intended for researchers, scientists, and drug development

professionals seeking a comprehensive understanding of DMACA's structure-property

relationships.
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Cinnamic acid and its derivatives are a class of organic compounds naturally found in plants,

which form the structural backbone for numerous biologically active molecules.[1] Their

versatile framework, consisting of a phenyl ring, an acrylic acid moiety, and various

substitutions, has been exploited for a wide range of applications. These include roles as

precursors in the synthesis of pharmaceuticals and agrochemicals, and as active agents with

demonstrated anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The inherent

bioactivity and synthetic tractability of the cinnamic acid scaffold make it a privileged structure

in medicinal chemistry and materials science.[4]

Introducing 4-(Dimethylamino)cinnamic Acid (DMACA):
A Molecule of Interest
4-(Dimethylamino)cinnamic acid (DMACA) distinguishes itself through the addition of a

potent electron-donating dimethylamino group at the para-position of the phenyl ring. This

substitution creates a pronounced D-π-A system, where the dimethylamino group acts as the

donor, the conjugated cinnamic backbone serves as the π-bridge, and the carboxylic acid

functions as the acceptor. This electronic arrangement is the foundation of its utility as an

intramolecular charge transfer (ICT) fluorescent probe and a highly sensitive matrix for

advanced mass spectrometry techniques like MALDI Imaging Mass Spectrometry (IMS).[5][6]

Its applications extend to peptide synthesis and its use as a versatile chemical building block.

[2]

Core Physicochemical Properties
A summary of the fundamental properties of DMACA is presented below, providing a baseline

for understanding its behavior in various experimental contexts.
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Property Value Source(s)

Molecular Formula C₁₁H₁₃NO₂ [2][7][8]

Molecular Weight 191.23 g/mol [2][7]

IUPAC Name

(2E)-3-[4-

(dimethylamino)phenyl]prop-2-

enoic acid

[7][9]

CAS Number 1552-96-1 [7][10]

Appearance
Yellow to beige crystalline

powder
[2][11]

Melting Point 227-228 °C (decomposes) [11]

Solubility

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone

[11][12]

Rotatable Bond Count 3 [2]

Elucidation of the Core Molecular Structure
Chemical Composition and Connectivity
DMACA's structure is composed of a cinnamic acid core, which includes a phenyl ring, a

propenoic acid group (-CH=CHCOOH), and a key functionalization: a dimethylamino group [-

N(CH₃)₂] substituted at the para (4-position) of the phenyl ring.[2] The IUPAC name, (2E)-3-[4-

(dimethylamino)phenyl]prop-2-enoic acid, precisely describes this arrangement.[7][9]

Stereochemistry: The Predominance of the trans Isomer
The presence of the carbon-carbon double bond in the acrylic acid side chain allows for the

existence of cis and trans (or Z and E) isomers. The trans isomer, where the phenyl ring and

the carboxylic acid group are on opposite sides of the double bond, is the thermodynamically

more stable and predominant form due to reduced steric hindrance.[4] The InChI identifier for

this stable form specifies the trans configuration (/b8-5+).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.guidechem.com/encyclopedia/4-dimethylamino-cinnamic-acid-dic8919.html
https://pubchem.ncbi.nlm.nih.gov/compound/73778
https://www.scbt.com/p/4-dimethylamino-cinnamic-acid-1552-96-1
https://www.guidechem.com/encyclopedia/4-dimethylamino-cinnamic-acid-dic8919.html
https://pubchem.ncbi.nlm.nih.gov/compound/73778
https://pubchem.ncbi.nlm.nih.gov/compound/73778
https://buildingblock.bocsci.com/product/4-dimethylamino-cinnamic-acid-cas-1552-96-1-303424.html
https://pubchem.ncbi.nlm.nih.gov/compound/73778
https://wap.guidechem.com/dictionary/en/1552-96-1.html
https://www.guidechem.com/encyclopedia/4-dimethylamino-cinnamic-acid-dic8919.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB8332970_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8332970_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8332970_EN.htm
https://www.biocrick.com/4-Dimethylaminocinnamic-acid-BCN5031.html
https://www.guidechem.com/encyclopedia/4-dimethylamino-cinnamic-acid-dic8919.html
https://www.guidechem.com/encyclopedia/4-dimethylamino-cinnamic-acid-dic8919.html
https://pubchem.ncbi.nlm.nih.gov/compound/73778
https://buildingblock.bocsci.com/product/4-dimethylamino-cinnamic-acid-cas-1552-96-1-303424.html
https://www.mdpi.com/1424-8247/15/2/228
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7859558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization
Standard spectroscopic techniques confirm the molecular structure of DMACA.

¹H NMR: Proton NMR spectra typically show characteristic signals for the aromatic protons,

the vinylic protons of the double bond (with a large coupling constant indicative of the trans

configuration), and a singlet for the six equivalent protons of the two methyl groups on the

nitrogen atom.[7][13]

¹³C NMR: Carbon NMR spectra corroborate the structure with signals corresponding to the

carboxyl carbon, the carbons of the double bond, the aromatic carbons (with distinct shifts

for the substituted and unsubstituted positions), and the methyl carbons of the

dimethylamino group.[7][14]

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H

stretch of the carboxylic acid, the C=O carbonyl stretch, C=C stretches from the alkene and

aromatic ring, and C-N stretches.[7]

Conformational Analysis: From Ground State to
Excited State Dynamics
The biological activity and photophysical properties of DMACA are not defined by its static

structure alone, but by its ability to adopt different spatial arrangements, or conformations. This

is primarily governed by rotation around its three single bonds.[2]

Defining Conformational Freedom: Key Rotatable Bonds
The conformational flexibility of DMACA arises from rotation around three key sigma (σ) bonds:

C(aryl)—C(alkenyl): Rotation around this bond determines the orientation of the phenyl ring

relative to the acrylic acid side chain.

C(alkenyl)—C(carboxyl): This rotation defines the orientation of the carboxylic acid group.

C(aryl)—N(dimethylamino): Rotation here controls the alignment of the nitrogen lone pair

with the π-system of the aromatic ring, which is crucial for its electron-donating ability.
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The Ground State Conformation: A Balance of
Conjugation and Sterics
In the ground state, DMACA seeks a low-energy conformation that maximizes π-electron

delocalization across the entire molecule while minimizing steric clashes. This generally favors

a relatively planar arrangement. The two primary methods for investigating this are X-ray

diffraction for the solid state and computational modeling for the gas phase or solvated state.

X-ray crystallography is the definitive method for determining the precise three-dimensional

atomic arrangement of a molecule in a crystalline solid.[15][16] It provides unambiguous data

on bond lengths, bond angles, and torsion angles, revealing the preferred solid-state

conformation.

Protocol 1: Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state molecular structure and conformation of

DMACA.

Causality: This technique is chosen because it provides direct, high-resolution spatial

information about the molecule's atoms, which is the gold standard for structural elucidation.

[15]

Methodology:

Crystallization (The Rate-Limiting Step):

Dissolve high-purity DMACA powder in a suitable solvent or solvent mixture (e.g.,

ethanol, ethyl acetate) to near-saturation.[11]

Employ a slow evaporation technique at a stable temperature. The rationale is to bring

the solution to a state of limited supersaturation slowly, allowing for the orderly

arrangement of molecules into a single crystal lattice rather than rapid precipitation as

an amorphous powder.[15]

Alternative methods include vapor diffusion or slow cooling.

Crystal Selection and Mounting:
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Under a microscope, select a well-formed, single crystal (typically >0.1 mm) with no

visible cracks or imperfections.[16]

Mount the crystal on a goniometer head for analysis.

Data Collection:

Place the mounted crystal in a diffractometer.

Irradiate the crystal with a monochromatic beam of X-rays while rotating it. The crystal

lattice diffracts the X-rays into a specific pattern of reflections.[16]

A detector records the position and intensity of these diffracted beams.

Structure Solution and Refinement:

Process the reflection data to determine the unit cell dimensions and space group.

Use computational methods (e.g., direct methods or Patterson methods) to solve the

"phase problem" and generate an initial electron density map.

Build an atomic model into the electron density map and refine the atomic positions and

thermal parameters until the model best fits the experimental data.

When single crystals are unavailable or to understand the molecule's behavior in isolation or

solution, computational chemistry is an invaluable tool. DFT is a robust method for predicting

molecular structures and energies.[17] A potential energy surface (PES) scan can be

performed to map the energetic landscape of a specific conformational change, such as

rotation around a bond.

Workflow for Computational Conformational Analysis
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Computational Workflow

1. Initial Structure Generation
(e.g., from SMILES string)

2. Geometry Optimization
(Find nearest local energy minimum)

3. Define Dihedral Angle for Scan
(e.g., C-aryl to N bond)

4. Perform Relaxed PES Scan
(Optimize geometry at each fixed angle)

5. Plot Energy vs. Dihedral Angle

6. Identify Global Minimum (GM)
and Rotational Barriers

7. Frequency Calculation at GM
(Confirm true minimum, no imaginary frequencies)

Click to download full resolution via product page

Caption: Workflow for determining the ground-state conformation of DMACA using DFT.

Protocol 2: Computational Conformational Analysis via DFT
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Objective: To identify the lowest-energy ground-state conformer and determine the energy

barriers to rotation around key bonds.

Causality: This in silico approach allows for systematic exploration of the entire

conformational space, which is often impossible experimentally, and provides quantitative

energy data for different conformers.[17][18]

Methodology:

Software: Use a quantum chemistry package like Gaussian, ORCA, or Spartan.

Model Building: Construct the initial 3D structure of trans-DMACA.

Level of Theory Selection: Choose a suitable level of theory. B3LYP with a 6-311++G(d,p)

basis set is a common and reliable choice for organic molecules, balancing accuracy and

computational cost.[17][19]

Initial Optimization: Perform a full geometry optimization to find the nearest energy

minimum.

Potential Energy Surface (PES) Scan:

Select a dihedral angle of interest (e.g., C-C-N-C for the dimethylamino group rotation).

Perform a "relaxed" PES scan. This involves fixing the chosen dihedral angle at set

intervals (e.g., every 15 degrees from 0 to 360) while allowing all other geometric

parameters to relax to their minimum energy for that constraint.[17]

Analysis:

Plot the calculated relative energy against the dihedral angle.

The lowest point on the curve represents the most stable conformation (the global

minimum). The peaks represent the transition states, and their height relative to the

minima gives the rotational energy barrier.

Validation: Perform a frequency calculation on the identified global minimum structure. The

absence of imaginary frequencies confirms it is a true energy minimum.[17]
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The Excited State Conformation: The Twisted
Intramolecular Charge Transfer (TICT) Phenomenon
The most compelling aspect of DMACA's conformational behavior occurs upon photoexcitation.

It can form a highly polar, non-emissive (or weakly emissive) excited state known as the TICT

state.

Upon absorbing a photon, DMACA is promoted to a Franck-Condon excited state, which

largely retains the planar ground-state geometry. This is often referred to as the Local an

Excited (LE) state. In polar solvents, this LE state can undergo a conformational change: the

dimethylamino group twists, typically towards a 90° angle relative to the phenyl ring.[20] This

twisting decouples the nitrogen's lone pair from the aromatic π-system, leading to full charge

separation. The resulting TICT state is highly stabilized by the polar solvent but has poor orbital

overlap for radiative decay (fluorescence), making it "dark" or weakly fluorescent at a different

wavelength.

The Twisted Intramembrane Charge Transfer (TICT) Model

S₀ (Ground State)
Planar Conformation

LE (Local Excited State)
Planar Conformation

Absorption (hν_abs) Fluorescence (hν_f1)
'Normal' Emission

TICT State
Twisted Conformation

Conformational Change
(Twisting in Polar Solvent)

Non-Radiative Decay
or Red-Shifted Emission (hν_f2)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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